molecular formula C11H14INO B14849778 3-Cyclopropoxy-4-iodo-2-isopropylpyridine

3-Cyclopropoxy-4-iodo-2-isopropylpyridine

Cat. No.: B14849778
M. Wt: 303.14 g/mol
InChI Key: CSBHIPIWDVTLGA-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-iodo-2-(propan-2-yl)pyridine is a chemical compound with the molecular formula C11H14INO and a molecular weight of 303.14 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and an isopropyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-iodo-2-(propan-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the iodination of 3-cyclopropoxy-2-(propan-2-yl)pyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 3-Cyclopropoxy-4-iodo-2-(propan-2-yl)pyridine may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-iodo-2-(propan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-4-iodo-2-(propan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-iodo-2-(propan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-iodo-2-(propan-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its unique structure makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

3-cyclopropyloxy-4-iodo-2-propan-2-ylpyridine

InChI

InChI=1S/C11H14INO/c1-7(2)10-11(14-8-3-4-8)9(12)5-6-13-10/h5-8H,3-4H2,1-2H3

InChI Key

CSBHIPIWDVTLGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1OC2CC2)I

Origin of Product

United States

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